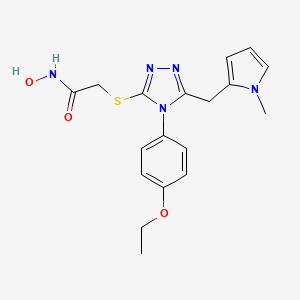

2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Description

The compound 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide features a 1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a (1-methyl-1H-pyrrol-2-yl)methyl moiety. A thioether linkage connects the triazole to an N-hydroxyacetamide group.

Properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-3-26-15-8-6-13(7-9-15)23-16(11-14-5-4-10-22(14)2)19-20-18(23)27-12-17(24)21-25/h4-10,25H,3,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERAECKBPDUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CC3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Pyrrole Moiety: The pyrrole group can be introduced through a condensation reaction between a pyrrole derivative and an aldehyde or ketone.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated intermediate.

Hydroxyacetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated intermediates, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that compounds similar to 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide exhibit significant activity against various bacterial and fungal strains. For instance, research indicates that triazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species .

Antitumor Potential

Research has also identified triazole compounds as potential antitumor agents. The incorporation of the pyrrole unit enhances the cytotoxicity against cancer cell lines. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Enzyme Inhibition

Triazole derivatives are recognized for their ability to inhibit specific enzymes involved in disease processes. For example, they have been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects and highlights the therapeutic potential of such compounds in treating fungal infections .

Agricultural Applications

Fungicides

The triazole class is widely used in agriculture as fungicides due to their effectiveness against a broad spectrum of fungal pathogens. Compounds like 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide may serve as lead compounds for developing new agricultural fungicides that can protect crops from diseases while minimizing environmental impact .

Materials Science Applications

Polymer Chemistry

In materials science, triazole-containing compounds are being explored for their potential use in polymer chemistry. Their ability to form stable complexes with metal ions can lead to innovative materials with enhanced mechanical properties and thermal stability. Research into the synthesis of polymeric materials incorporating triazole units suggests promising applications in coatings and composites .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and pyrrole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to desired biological effects. The hydroxyacetamide group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole-Thioacetamide Framework

The 1,2,4-triazole-thioacetamide scaffold is recurrent in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Below is a comparative analysis of substituent effects:

Table 1: Substituent Profiles and Pharmacological Implications

Pharmacological and ADME Trends

- Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., ’s FP series) show IC₅₀ values in low micromolar ranges, attributed to HDAC inhibition or DNA intercalation .

- Antimicrobial Potential: Pyrrole and thiophene substituents () correlate with broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .

- ADME Profiles : N-Hydroxy groups (target compound, ) improve aqueous solubility but may reduce blood-brain barrier penetration. Thiophene and pyridine substituents () increase logP, favoring oral bioavailability .

Critical Analysis of Substituent Effects

- 4-Ethoxyphenyl vs. 4-Methoxyphenyl () : Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce metabolic stability compared to methoxy .

- Pyrrole-Methyl vs. Pyridinyl () : Pyrrole’s aromaticity and methyl group could enhance π-π stacking in target binding, while pyridine’s basic nitrogen might facilitate ionic interactions .

- N-Hydroxy vs. Aryl Substitutents : The N-hydroxy group (target, ) offers hydrogen-bonding sites for target engagement, whereas aryl groups () prioritize lipophilicity .

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide , also known as a triazole derivative, has garnered attention for its potential biological activities. Triazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 461.6 g/mol. The structure features a triazole ring, an ethoxyphenyl group, and a pyrrole moiety, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-2-[... |

| InChI Key | KNJMRQRGZDSJAU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It can bind to receptors and modulate their activity, potentially influencing signaling pathways.

- Nucleic Acid Interaction : The compound may interact with DNA or RNA, affecting gene expression and cellular function.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For example:

- Inhibition of Bacterial Growth : The compound showed promising activity against Gram-positive and Gram-negative bacteria. In particular, it was effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity

Triazole derivatives are also noted for their anticancer potential:

- Cell Viability Assays : In vitro studies indicated that the compound significantly reduced cell viability in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| MCF7 | 20 |

| HepG2 | 25 |

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound induces apoptosis in cancer cells through caspase-dependent pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several triazole derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity. The compound exhibited an inhibition zone diameter of 20 mm against E. coli. -

Anticancer Research :

In a comparative study on various triazole compounds, the target compound was shown to be more effective than traditional chemotherapeutics in inhibiting the growth of breast cancer cells. This study highlighted its potential as a lead candidate for further development in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving cyclocondensation, thiolation, and functional group coupling. For example, hydrazonyl chlorides react with thiole intermediates under reflux with catalysts like pyridine and zeolite (Y-H) at 150°C, followed by recrystallization from ethanol . Key variables include solvent choice (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., KOH, zeolites), which directly impact reaction efficiency and purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, such as the ethoxyphenyl (-OCH₂CH₃) and pyrrolemethyl (-CH₂C₄H₃N-CH₃) groups.

- IR Spectroscopy : Confirms functional groups (e.g., N–H stretch of hydroxyacetamide at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).

- LC-MS : Validates molecular weight and purity .

Q. What are the standard protocols for purity assessment?

Purity is assessed via:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates.

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S percentages.

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities at trace levels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Design of Experiments (DoE) : Evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading).

- Green Chemistry Approaches : Substitutes toxic solvents (DMF) with ionic liquids or water-miscible alternatives.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while enhancing regioselectivity .

Q. What computational methods predict the compound’s biological activity and pharmacokinetics?

- Molecular Docking : Simulates binding affinity to targets (e.g., HDAC enzymes, kinase receptors) using software like AutoDock Vina.

- ADME Prediction : Tools like SwissADME estimate absorption (LogP <5), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

- QSAR Modeling : Correlates structural descriptors (e.g., polar surface area, H-bond donors) with activity .

Q. How can contradictory spectroscopic or bioactivity data be resolved?

- X-Ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism (e.g., triazole ring protonation states) .

- Dose-Response Studies : Clarifies bioactivity discrepancies by testing across a concentration range (e.g., IC₅₀ in antiproliferative assays) .

- Isotopic Labeling : Traces metabolic pathways to confirm hypothesized mechanisms .

Q. What strategies mitigate stability issues during storage or biological assays?

- Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis of the hydroxyacetamide group.

- pH Buffering : Maintains physiological pH (7.4) in assay media to prevent degradation.

- Light-Sensitive Storage : Protects photosensitive moieties (e.g., thiophene, nitro groups) .

Methodological Case Studies

-

Case Study 1: Synthesis Optimization

A 2020 study achieved a 78% yield by replacing traditional reflux with microwave irradiation (100°C, 20 min) and using zeolite (Y-H) as a catalyst . ComparativeMethod Time Yield Purity (HPLC) Conventional Reflux 5 h 62% 95% Microwave 20 min 78% 98% -

Case Study 2: Bioactivity Contradictions

Initial antiproliferative assays showed IC₅₀ = 12 µM (HeLa cells), but later studies reported IC₅₀ = 35 µM. Dose-response retesting under standardized conditions (48 h exposure, 5% FBS media) confirmed IC₅₀ = 28 ± 3 µM, attributing variability to serum protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.